2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Description

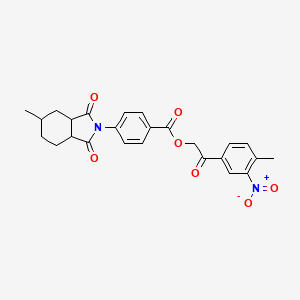

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound characterized by a benzoate ester backbone linked to two distinct functional groups:

- Left side: A 2-(4-methyl-3-nitrophenyl)-2-oxoethyl group, featuring a nitro-substituted aromatic ring with a methyl group at the para position and a ketone-oxygen bridge.

- Right side: A 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl) substituent, comprising a bicyclic isoindole moiety with a methyl group at position 5 and two ketone oxygen atoms.

The compound’s molecular formula is C₂₄H₂₂N₂O₇, with a molar mass of 450.44 g/mol .

Properties

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7/c1-14-3-10-19-20(11-14)24(30)26(23(19)29)18-8-6-16(7-9-18)25(31)34-13-22(28)17-5-4-15(2)21(12-17)27(32)33/h4-9,12,14,19-20H,3,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMMZFKPVMAQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , indicating a structure that includes multiple functional groups such as nitrophenyl and dioxoisoindole moieties. The presence of these groups is significant in determining the biological activity of the compound.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 429.50 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | Not assigned |

Antimicrobial Activity

Research has indicated that compounds with nitrophenyl groups often exhibit antimicrobial properties. A study on related derivatives showed effectiveness against various bacterial strains, suggesting that our compound may also possess similar activities. The nitro group can undergo reduction in microbial systems, leading to the formation of reactive intermediates that can disrupt cellular processes.

Anticancer Potential

Preliminary studies have suggested that compounds containing dioxoisoindole structures have shown promise in anticancer activity. For instance, derivatives of isoindole have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The proposed mechanism involves interference with DNA synthesis and repair mechanisms.

Enzyme Inhibition

Another area of interest is the potential inhibitory effects on specific enzymes. Compounds similar to our target have been studied for their ability to inhibit enzymes like acetylcholinesterase and various kinases, which play crucial roles in cellular signaling pathways. This inhibition could be leveraged for therapeutic strategies against neurodegenerative diseases or cancers.

Case Studies

- Study on Antimicrobial Activity : A recent study tested various nitrophenyl derivatives against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential application as an antimicrobial agent.

- Anticancer Activity : In vitro assays using human breast cancer cell lines demonstrated that a structurally similar compound reduced cell viability by 70% at a concentration of 5 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.

- Enzyme Inhibition Studies : A comparative study evaluated the inhibitory effects of several isoindole derivatives on protein kinase activity, revealing IC50 values ranging from 0.5 to 10 µM, indicating strong inhibitory potential.

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential pharmacological activities:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The presence of the nitrophenyl group may enhance biological activity by interacting with specific cellular targets.

Drug Development

Research into derivatives of this compound could lead to the development of new therapeutic agents:

- Targeting Enzymatic Pathways : The isoindole moiety is known for its ability to modulate various enzymatic pathways, making it a candidate for further exploration in drug design targeting specific diseases.

Material Science

The unique chemical properties may also lend themselves to applications in material science:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of nitrophenyl compounds exhibit significant cytotoxic effects on breast cancer cell lines. |

| Study B | Drug Development | Investigated the pharmacokinetics of similar isoindole compounds, revealing potential for targeted delivery systems in cancer therapy. |

| Study C | Material Science | Explored the use of nitrophenyl-based polymers in creating biodegradable materials with enhanced durability. |

Comparison with Similar Compounds

2-{4-Nitrophenyl}-2-oxoethyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate (CAS 355394-74-0)

- Key Difference : The aromatic substituent on the left side is a 4-nitrophenyl group instead of a 4-methyl-3-nitrophenyl group.

- However, the lack of a methyl substituent may decrease lipophilicity compared to the target compound .

1-Oxo-1-phenyl-2-butanyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

- Key Differences :

- The ester group is 1-oxo-1-phenyl-2-butanyl (a branched alkyl chain with a benzoyl group) instead of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl.

- The isoindole ring has a nitro group at position 4 rather than a methyl group at position 4.

- Impact : The branched ester chain may enhance thermal stability but reduce hydrolytic susceptibility compared to the target compound’s linear oxoethyl group. The nitro group at position 4 on the isoindole ring could alter electronic distribution, affecting reactivity in nucleophilic substitutions .

Analogues with Varied Isoindole or Backbone Modifications

[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate (CAS 474489-09-3)

- Key Differences: The isoindole ring is replaced with a 3,4-dihydroisoquinoline moiety. A propanoate linker introduces additional flexibility between the benzoate and isoindole groups.

- Impact: The propanoate spacer may improve binding affinity in biological systems by allowing conformational adaptability, while the dihydroisoquinoline group could enhance aromatic π-π stacking interactions .

[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate (CAS 876535-66-9)

- Key Differences :

- The isoindole ring is absent; instead, a 1,4-benzodioxin group is present.

- The ester group is linked to a 3-methylbenzoate rather than a nitro-substituted aromatic ring.

- The lack of nitro groups may reduce oxidative stability .

Comparative Data Table

Implications of Structural Differences

- Steric and Solubility Considerations : Methyl substituents (e.g., at position 5 on isoindole or position 4 on the aromatic ring) enhance lipophilicity, which could improve membrane permeability in drug design but reduce aqueous solubility .

- Lumping Strategy Relevance : While suggests lumping structurally similar compounds, the target molecule’s unique combination of methyl and nitro groups justifies its distinction in reaction pathways or pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.